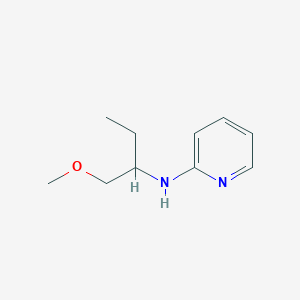
N-(1-methoxybutan-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-methoxybutan-2-yl)pyridin-2-amine” is a chemical compound that has been used in various chemical reactions . It is traditionally challenging to access, and provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Molecular Structure Analysis
The molecular structure of “N-(1-methoxybutan-2-yl)pyridin-2-amine” is represented by the InChI code:1S/C10H16N2O/c1-3-9(8-13-2)12-10-6-4-5-7-11-10/h4-7,9H,3,8H2,1-2H3,(H,11,12) . The molecular weight of the compound is 180.25 . Chemical Reactions Analysis
While specific chemical reactions involving “N-(1-methoxybutan-2-yl)pyridin-2-amine” are not detailed in the available literature, related compounds such as N-(pyridin-2-yl)amides have been involved in various chemical reactions. For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
“N-(1-methoxybutan-2-yl)pyridin-2-amine” is an oil at room temperature . It has a molecular weight of 180.25 . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of N-(Pyridin-2-yl)amides
N-(Pyridin-2-yl)amides: are synthesized from α-bromoketones and 2-aminopyridines, which include N-(1-methoxybutan-2-yl)pyridin-2-amine as a starting material. This process is facilitated by iodine and tert-butyl hydroperoxide (TBHP) in toluene, promoting C–C bond cleavage under mild, metal-free conditions .
Creation of 3-Bromoimidazo[1,2-a]pyridines
The compound is also used in the formation of 3-bromoimidazo[1,2-a]pyridines , which are obtained via a one-pot tandem cyclization/bromination process. This reaction does not require a base and results in versatile 3-bromoimidazopyridines that can be further transformed into other chemical structures .
Development of Aromatic Ketones
Aromatic ketones: , particularly pyridin-2-yl-methanones , are important pharmaceutical intermediates. An efficient copper-catalyzed synthesis of these ketones from pyridin-2-yl-methanes, which includes our compound of interest, is achieved through direct Csp3-H oxidation with water under mild conditions .
Pharmaceutical Intermediates
The compound serves as a pharmacophore for molecules with significant biological and therapeutic value. It is a key intermediate in the development of various pharmaceuticals due to its attractive biological properties .
Anti-Fibrosis Activity
Some derivatives of N-(1-methoxybutan-2-yl)pyridin-2-amine have shown promising anti-fibrosis activity, potentially offering better results than existing treatments like Pirfenidone on certain cell lines .
Mechanistic Studies in Organic Synthesis
The compound is used in mechanistic studies to understand the role of water in oxidation reactions and to provide insights into water-involving oxidation processes .
Exploration of New Synthetic Methods
Researchers utilize N-(1-methoxybutan-2-yl)pyridin-2-amine to explore new methods for constructing amides directly by C–C bond cleavage, which is a developing approach in organic chemistry .
Investigation of Catalysis
The compound is involved in studies related to transition metal catalysis, particularly copper catalysis, to synthesize aromatic ketones from pyridin-2-yl-methanes .
Safety and Hazards
The safety information for “N-(1-methoxybutan-2-yl)pyridin-2-amine” indicates that it is potentially dangerous. The compound has been assigned the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
N-(1-methoxybutan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-9(8-13-2)12-10-6-4-5-7-11-10/h4-7,9H,3,8H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWROXNHBJGRQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)NC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methoxybutan-2-yl)pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Aminomethyl)phenyl]-3-methoxybenzamide](/img/structure/B2742924.png)
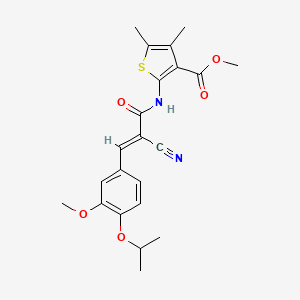
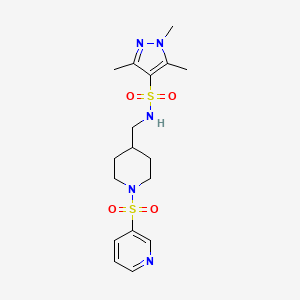
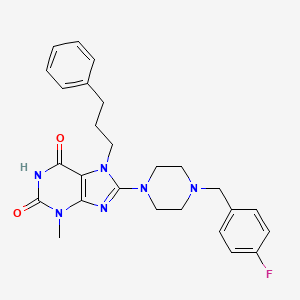
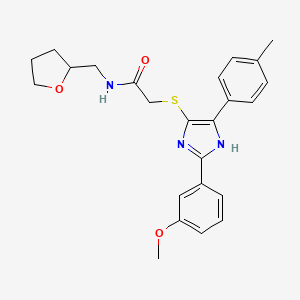


![6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2742936.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B2742938.png)
![methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2742939.png)
![N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2742940.png)
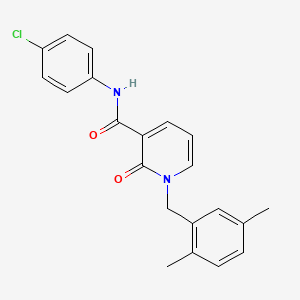
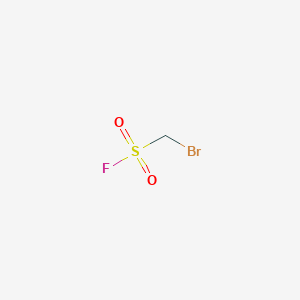
![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2742944.png)